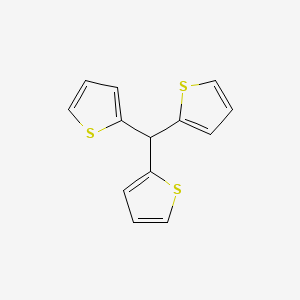
Tri(2-thienyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(2-thienyl)methane is an organic compound consisting of a central methane carbon atom bonded to three 2-thienyl groups The 2-thienyl group is a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri(2-thienyl)methane can be synthesized through several methods:
Condensation Reaction: One common method involves the condensation of thiophene and 2-thiophene aldehyde in the presence of catalytic amounts of 70% sulfuric acid at 50°C.
Friedel-Crafts Alkylation: Another approach is the reaction of chloroform with 2-acetylthiophene in the presence of excess aluminum chloride, yielding tris(5-acetyl-3-thienyl)methane.
Grignard Reaction: The addition of 2-thienylmagnesium halide to di(2-thienyl) ketone can also produce tris(2-thienyl)methane.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tri(2-thienyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tri(2-thienyl)methanol.
Reduction: Reduction reactions can convert this compound to its corresponding carbanion or radical species.
Substitution: Electrophilic substitution reactions can occur on the thienyl rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Tri(2-thienyl)methanol.
Reduction: this compound carbanion or radical.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Tri(2-thienyl)methane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Materials Science: The compound’s unique electronic properties make it a candidate for organic semiconductor applications.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule with therapeutic applications.
Industry: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tri(2-thienyl)methane involves its interaction with various molecular targets and pathways. The sulfur atoms in the thienyl rings can participate in coordination chemistry, forming complexes with metals. Additionally, the aromatic nature of the thienyl rings allows for π-π interactions with other aromatic systems, influencing its reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
Tri(2-furyl)methane: Similar structure but with oxygen atoms in the rings instead of sulfur.
Tri(2-pyridyl)methane: Contains nitrogen atoms in the rings.
Tri(2-thienyl)phosphine: Similar structure but with a phosphorus atom instead of a central carbon.
Uniqueness
Tri(2-thienyl)methane is unique due to the presence of sulfur atoms in the thienyl rings, which impart distinct electronic properties compared to oxygen or nitrogen-containing analogs. This makes it particularly interesting for applications in materials science and coordination chemistry .
Properties
Molecular Formula |
C13H10S3 |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-(dithiophen-2-ylmethyl)thiophene |
InChI |
InChI=1S/C13H10S3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9,13H |
InChI Key |
HCYMSXYLEDFWOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=CS2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















